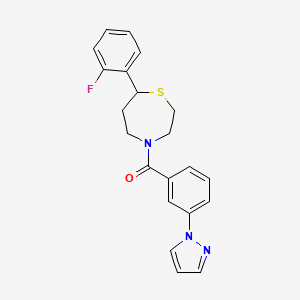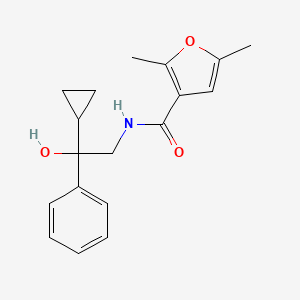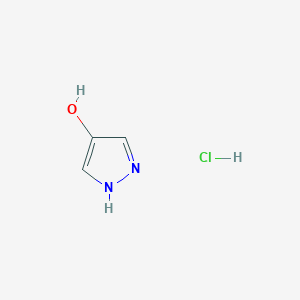
2-(Bromomethyl)-5-methyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its state (solid, liquid, gas) at room temperature, its color, and other physical characteristics .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis would involve techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
Structural and Conformational Studies : Research on compounds structurally related to "2-(Bromomethyl)-5-methyloxane" such as 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, shows significant interest in understanding their molecular structure through NMR spectroscopy and X-ray analysis. These studies reveal details about the molecules' conformation, energy-degenerate chair invertomers, and the barrier to interconversion, which are crucial for designing and synthesizing new compounds with desired properties (Khazhiev et al., 2020).
Antimicrobial Activity
Antimicrobial Properties : Research into derivatives of 5-nitro-1,3-dioxane, which shares a partial structural resemblance to "this compound," has shown that specific substitutions can significantly impact antimicrobial activity. This suggests that modifying the structure of "this compound" could explore its potential as an antimicrobial agent (Lappas et al., 1976).
Environmental and Biological Implications
Mercury Methylation by Sulfate-Reducing Bacteria : Research has identified sulfate-reducing bacteria as principal methylators of mercury in anoxic environments. While not directly related to "this compound," this work highlights the broader relevance of methylating agents and related compounds in environmental chemistry and toxicology (Compeau & Bartha, 1985).
Material Science and Polymer Chemistry
Copolymerization Studies : The copolymerization behavior of related compounds with other monomers, such as styrene, has been explored, indicating potential applications in creating new polymer materials with tailored properties. This suggests that "this compound" could be investigated for its copolymerization potential to develop novel materials (Wickel & Agarwal, 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(bromomethyl)-5-methyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6-2-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWYVDHXNRLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)
![2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B2892663.png)

![2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2892665.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2892669.png)
![2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2892670.png)
![1-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2892671.png)


![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)

![4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2892682.png)
